molecular formula C8H9NO4 B1311793 Methacrylic acid N-hydroxysuccinimide ester CAS No. 38862-25-8

Methacrylic acid N-hydroxysuccinimide ester

Cat. No.: B1311793
CAS No.: 38862-25-8
M. Wt: 183.16 g/mol
InChI Key: ACGJEMXWUYWELU-UHFFFAOYSA-N
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Description

Overview of NSMA as a Reactive Methacrylate (B99206) Derivative

N-Succinimidyl methacrylate is a reactive methacrylate derivative characterized by the presence of a succinimidyl group. chemimpex.com This functional group is highly reactive toward primary amines, forming stable amide bonds. This reactivity makes NSMA an invaluable tool for covalently attaching molecules to surfaces or other molecules. The methacrylate portion of the molecule allows it to readily participate in polymerization reactions, particularly free radical polymerization. chemimpex.com This dual functionality enables the incorporation of the reactive NHS ester into a wide variety of polymer structures.

The N-hydroxysuccinimide ester is known for its role as an activating group for carboxylic acids, facilitating the formation of amide bonds under mild conditions. In NSMA, this reactive ester is attached to a polymerizable methacrylate backbone, creating a monomer that can be used to synthesize "activated" polymers. These polymers can then be modified post-polymerization by reaction with amine-containing molecules.

Key Properties of N-Succinimidyl Methacrylate:

PropertyValue
Synonyms Methacrylic Acid N-Succinimidyl Ester, N-Methacryloyloxysuccinimide
CAS Number 38862-25-8
Molecular Formula C8H9NO4
Molecular Weight 183.16 g/mol
Appearance White to off-white crystalline powder
Melting Point 102 - 106 °C
Solubility Soluble in organic solvents like ether, chloroform, and dimethylformamide

Data sourced from multiple chemical suppliers and databases. chemimpex.comchembk.comtcichemicals.comalfa-chemistry.com

Significance of NSMA in Bioconjugation and Polymer Chemistry

The significance of NSMA lies in its ability to bridge the gap between synthetic polymer chemistry and biological systems. chemimpex.com Its unique reactivity facilitates the efficient conjugation of proteins, peptides, and nucleic acids, which is crucial for creating complex biomolecular structures and functionalized materials. chemimpex.com

In bioconjugation , NSMA is a key reagent for attaching synthetic polymers to biological molecules. This process, often referred to as PEGylation when using polyethylene (B3416737) glycol, can enhance the therapeutic properties of proteins and peptides by increasing their stability, solubility, and circulation time in the body. rsc.org The NHS ester of NSMA reacts specifically with primary amine groups found in the lysine (B10760008) residues of proteins, forming stable amide linkages. chemimpex.com This targeted reactivity allows for the creation of well-defined polymer-protein conjugates with preserved biological activity. rsc.org

In polymer chemistry , NSMA serves as a versatile monomer for the synthesis of functional polymers. chemimpex.com It can be copolymerized with a wide range of other monomers to create materials with specific, tailored properties. chemimpex.com For instance, NSMA can be incorporated into hydrogels to create materials that can be functionalized with bioactive molecules for tissue engineering applications. acs.org Furthermore, NSMA is utilized in controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) and Nitroxide-Mediated Polymerization (NMP) to produce well-defined polymers with reactive side chains. chemicalbook.comresearchgate.netresearchgate.net These reactive polymer scaffolds are invaluable for creating complex macromolecular architectures and functional materials.

Historical Context and Evolution of NSMA Applications in Research

The development and application of N-succinimidyl esters for bioconjugation have a history spanning several decades, with protein-polymer conjugates being utilized for over 40 years in various industrial and biomedical applications. rsc.org The use of NSMA in polymer chemistry has evolved with the advancement of controlled/living radical polymerization (CRP) techniques. researchgate.net

Initially, research focused on the synthesis of polymers with reactive groups for subsequent modification. The advent of CRP methods such as RAFT and NMP revolutionized the field by allowing for the synthesis of polymers with controlled molecular weights, low polydispersity, and complex architectures. researchgate.net This enabled more precise control over the placement and density of the reactive N-succinimidyl groups within the polymer chain.

Early research demonstrated the utility of NSMA in creating polymer brushes on surfaces, such as silica (B1680970) particles, for various applications. researchgate.net These "grafting from" techniques allowed for the creation of high-density polymer coatings. researchgate.net Subsequent research has expanded the applications of NSMA to a wide array of fields. For example, researchers have used RAFT polymerization to create copolymers of NSMA and other monomers for drug delivery applications, demonstrating the ability to attach peptides to the polymer backbone. researchgate.net In tissue engineering, NSMA has been used to create bioinks for 3D bioprinting of cell-laden hydrogels. acs.org These bioinks, composed of materials like keratin (B1170402) and chitosan (B1678972) modified with methacrylate groups, can be crosslinked to form stable structures that support cell growth. acs.org

More recent research continues to explore the versatility of NSMA in creating sophisticated biomaterials. For instance, it has been used in the development of bionanocomposites for environmental applications, such as the removal of heavy metals from water. chemicalbook.com The ongoing development of polymerization techniques and the growing demand for advanced functional materials ensure that NSMA will remain a crucial tool for researchers in materials science and biotechnology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-5(2)8(12)13-9-6(10)3-4-7(9)11/h1,3-4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGJEMXWUYWELU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

37047-90-8
Record name 2-Propenoic acid, 2-methyl-, 2,5-dioxo-1-pyrrolidinyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37047-90-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60435975
Record name N-(Methacryloyloxy)succinimide
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Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38862-25-8
Record name 2,5-Dioxo-1-pyrrolidinyl 2-methyl-2-propenoate
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URL https://commonchemistry.cas.org/detail?cas_rn=38862-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Methacryloyloxy)succinimide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHACRYLIC ACID N-HYDROXYSUCCINIMIDE ESTER
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Synthetic Methodologies and Polymerization Mechanisms of Nsma

Controlled Radical Polymerization Techniques for NSMA

Among the various CRP methods, Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization and Nitroxide-Mediated Polymerization (NMP) have been notably applied to methacrylate (B99206) monomers, including NSMA. These techniques allow for the synthesis of polymers with a high degree of "livingness," enabling the creation of block copolymers and other advanced structures.

RAFT polymerization is a highly versatile CRP technique that can be applied to a wide range of monomers under various reaction conditions. The control over the polymerization is achieved through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound, which reversibly deactivates the propagating polymer chains.

The copolymerization of NSMA with N-(2-hydroxypropyl)methacrylamide (HPMA) via RAFT is a strategy to create biocompatible and functional polymers. While direct studies on the NSMA-HPMA system are not extensively detailed in the provided literature, the principles of RAFT polymerization of HPMA can be extrapolated. The polymerization of HPMA is known to be challenging to control, with solvent choice playing a critical role. researchgate.net Aprotic solvents can lead to low conversions and poor control, which is attributed to the hydrogen bonding characteristics of the system. researchgate.net However, conducting the polymerization in solvents like 1,4-dioxane (B91453) or using a trithiocarbonate (B1256668) CTA can improve control, even at high monomer conversions, achieving low dispersity values (≤ 1.19). researchgate.net Microwave-assisted RAFT polymerization has also been shown to be a rapid and eco-friendly method for synthesizing PHPMA-based polymers. researchgate.net A successful RAFT copolymerization of NSMA and HPMA would likely require careful optimization of the solvent, CTA, and temperature to balance the reactivities of the two monomers and maintain the integrity of the active ester group on NSMA.

Photo-induced Atom Transfer Radical Polymerization (Photo-ATRP) is a CRP technique that uses light to regenerate the ATRP activator, allowing for polymerization to occur at ambient temperatures and with low catalyst concentrations. cmu.eduresearchgate.net This method is particularly advantageous for the polymerization of functional monomers that may be sensitive to high temperatures. The copolymerization of NSMA with Polyethylene (B3416737) Glycol Methacrylate (PEGMA) via Photo-ATRP would yield amphiphilic copolymers with reactive pendant groups. The polymerization can be initiated by various light sources, including LEDs and sunlight. cmu.edu The process can be modulated by controlling the light intensity and wavelength. cmu.edu Successful copolymerization would depend on the selection of an appropriate catalyst/ligand system and solvent that is compatible with both monomers. The photo-initiated nature of the reaction allows for temporal control, meaning the polymerization can be started and stopped by turning the light source on and off. cmu.edu

The RAFT copolymerization of NSMA with cyclic N-vinylamides, such as N-vinylpyrrolidone (NVP), has been successfully demonstrated. mdpi.com Statistical copolymers of N-(methacryloxy)succinimide (a related activated ester monomer) and NVP were synthesized at 80°C in anisole, using methyl 2-(ethoxycarbonothioylthio) propanoate as the CTA and AIBN as the initiator. mdpi.com The choice of CTA is crucial when copolymerizing more activated monomers (MAMs) like methacrylates with less activated monomers (LAMs) like N-vinylamides. nih.govnih.gov Xanthates and dithiocarbamates are generally more suitable CTAs for the polymerization of LAMs. mdpi.comnih.gov The differing reactivities of the monomers can lead to the formation of gradient copolymers. researchgate.net

For instance, in the RAFT copolymerization of N-vinyl succinimide (B58015) (VSI) and n-butyl acrylate (B77674), the reactivity ratios were found to be rVSI = 0.11 and rBA = 2.54, indicating that the acrylate is much more reactive. researchgate.net This leads to copolymers that are enriched with the acrylate at the beginning of the chain and with the vinyl succinimide towards the end. researchgate.net A similar gradient structure would be expected for the copolymerization of NSMA with cyclic N-vinylamides. The table below summarizes typical conditions for the RAFT copolymerization of NVP with an activated ester methacrylate.

MonomersCTAInitiatorSolventTemperature (°C)Reference
NVP and N-(methacryloxy)succinimideMethyl 2-(ethoxycarbonothioylthio) propanoateAIBNAnisole80 mdpi.com

Several parameters critically influence the control and outcome of the RAFT polymerization of NSMA, affecting the molecular weight and its distribution.

Chain Transfer Agent (CTA): The choice of CTA is paramount. The Z and R groups of the CTA (Z-C(=S)S-R) must be tailored to the monomer being polymerized. nih.gov For methacrylates like NSMA, trithiocarbonates and dithiobenzoates are often effective. nih.gov The CTA concentration relative to the initiator is also a key factor; atypical high molar ratios of initiator to CTA may be required in some systems to achieve predictable molecular weights. nih.gov

Initiator: The initiator concentration affects the polymerization rate and the number of polymer chains. A high initiator-to-CTA ratio can lead to a higher proportion of dead chains, broadening the molecular weight distribution.

Solvent: The choice of solvent can significantly impact the polymerization kinetics. For instance, in the RAFT polymerization of HPMA, aprotic solvents can hinder control, while solvents like 1,4-dioxane provide better results. researchgate.net The solvent can also influence the depolymerization process, with dioxane, xylene, and toluene (B28343) being effective for regenerating monomers from polymethacrylates. ethz.ch

Temperature: Temperature affects the rates of initiation, propagation, and the RAFT equilibrium. Higher temperatures generally lead to faster polymerization rates but can also increase the rate of side reactions, potentially compromising the "living" character of the polymer chains.

The following table summarizes the general influence of these parameters on RAFT polymerization.

ParameterInfluence on Polymerization
CTA TypeDetermines the level of control for a specific monomer class.
[Initiator]/[CTA] RatioAffects the number of polymer chains and the livingness of the polymerization.
SolventCan influence reaction kinetics and polymerization control.
TemperatureAffects reaction rates and the potential for side reactions.

Nitroxide-Mediated Polymerization (NMP) is another powerful CRP technique that relies on the reversible termination of growing polymer chains by a stable nitroxide radical. wikipedia.org This process is attractive due to its metal-free nature. acs.org The polymerization is initiated by the homolysis of an alkoxyamine initiator, which generates an initiating radical and a mediating nitroxide radical. wikipedia.org

The application of NMP to methacrylates has historically been challenging due to side reactions, such as disproportionation, especially at the high temperatures often required for NMP. acs.orgrsc.org However, advancements in nitroxide design, such as the development of SG1 and TIPNO, have enabled the controlled polymerization of methacrylates, often in copolymerization with a small amount of a controlling comonomer like styrene. acs.org

The main side reaction that compromises the NMP of methacrylates is an intramolecular alkoxyamine decomposition via a Cope-type elimination. rsc.org The choice of nitroxide is critical, with sterically bulky nitroxides generally providing better control over the polymerization. wikipedia.org The polarity of the solvent also plays a role, with more polar solvents favoring the C-O bond homolysis necessary for the polymerization to proceed. wikipedia.org For a monomer like NSMA, the reaction conditions would need to be carefully selected to ensure controlled polymerization while preserving the reactive N-succinimidyl ester group. This would likely involve using a modern, highly efficient nitroxide at the lowest possible temperature.

Nitroxide-Mediated Polymerization (NMP) of NSMA and its Derivatives

Grafting Polymer Chains with NSMA Activated Ester End-Groups

The "grafting to" approach is a prominent strategy for immobilizing polymer chains onto a solid substrate. This technique leverages the reaction between functional groups on the polymer chain ends and complementary functional groups on the substrate surface. In the context of N-Succinimidyl Methacrylate (NSMA), polymers can be synthesized with an NSMA-activated ester end-group, which can then react with primary amine groups on a surface to form a stable amide bond.

One method to achieve this involves using an initiator that contains an N-succinimidyl ester function for controlled/living radical polymerization, such as nitroxide-mediated polymerization (NMP). This allows for the synthesis of well-defined polymers with the activated ester group at one end of the chain. researchgate.net The subsequent grafting of these polymer chains onto a primary-amine functionalized surface, like silica (B1680970) particles, is typically carried out under mild conditions at room temperature. The efficiency of this grafting process can be influenced by several factors, as detailed in the table below.

FactorInfluence on Grafting Density
Polymer Chain Length Can affect the accessibility of the reactive end-groups to the surface.
Solvent The choice of solvent can impact the polymer chain conformation and the reactivity of the functional groups.
Concentration The concentrations of both the polymer and the surface amine groups can influence the reaction kinetics.

A direct, one-step approach has also been developed to enhance grafting density. In this method, the primary-amine modified substrate, the N-succinimidyl ester functionalized initiator, and the monomer are all introduced into the reaction medium simultaneously. researchgate.net This allows for the grafting and chain growth to occur concurrently at the polymerization temperature, leading to higher grafting densities. researchgate.net

Synthesis of Polymethacrylate (B1205211) Backbone via Post-Polymerization Modification of Poly(N-hydroxysuccinimide methacrylate)

Post-polymerization modification is a powerful tool for creating a diverse library of functional polymers from a common precursor polymer. nih.gov This strategy allows for the synthesis of polymers with functionalities that might not be compatible with the conditions of polymerization. A key precursor for this approach is poly(N-hydroxysuccinimide methacrylate) (PNHSMA). The NHS ester groups along the polymethacrylate backbone are highly susceptible to nucleophilic attack, particularly by primary amines.

The synthesis of the polymethacrylate backbone is typically achieved through the polymerization of the N-hydroxysuccinimide methacrylate monomer. The resulting PNHSMA can then be reacted with a variety of primary amines to yield a range of functionalized polymethacrylamides. nih.gov This aminolysis reaction is generally efficient and proceeds under mild conditions, allowing for the introduction of various pendant groups with identical primary structures (i.e., molecular weight and tacticity). nih.gov

Conventional Free Radical Polymerization of NSMA

Conventional free radical polymerization is a widely used and robust method for synthesizing polymers from a variety of vinyl monomers. nih.govmdpi.com This technique involves the initiation of a chain reaction by a free radical initiator, followed by propagation of the polymer chain and eventual termination. sigmaaldrich.com N-Succinimidyl Methacrylate (NSMA) can be readily polymerized using conventional free radical methods.

The polymerization is typically initiated by the thermal decomposition of an initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, to generate free radicals. These radicals then add to the double bond of the NSMA monomer, initiating the growth of a polymer chain. The process continues as more monomer units add to the propagating radical chain end. Termination of the growing chains can occur through combination or disproportionation reactions.

While conventional free radical polymerization is a versatile technique, it offers limited control over the molecular weight, molecular weight distribution (polydispersity), and architecture of the resulting polymers. sigmaaldrich.com For more precise control over these parameters, controlled/living radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are often employed. researchgate.netnih.gov

Post-Polymerization Modification Strategies Utilizing NSMA

The presence of the reactive N-hydroxysuccinimide ester group makes polymers containing NSMA units ideal platforms for post-polymerization modification. This allows for the introduction of a wide array of functional molecules onto the polymer backbone.

Amine-Reactive Coupling Reactions

The most common post-polymerization modification strategy for NSMA-containing polymers is their reaction with primary amines. thermofisher.com The N-hydroxysuccinimide ester is an excellent leaving group, and the carbonyl carbon of the ester is highly electrophilic. Primary amines act as nucleophiles, attacking the carbonyl carbon and leading to the formation of a stable amide bond with the release of N-hydroxysuccinimide (NHS). thermofisher.com

This reaction is highly efficient and can be carried out under mild, often physiological, conditions (pH 7.2 to 9). thermofisher.com The versatility of this amine-reactive coupling chemistry has led to its widespread use in bioconjugation, where polymers are functionalized with peptides, proteins, or other biomolecules that contain primary amine groups (e.g., the side chain of lysine (B10760008) residues). thermofisher.comnih.gov

The table below summarizes key aspects of amine-reactive coupling reactions with NSMA-containing polymers.

FeatureDescription
Reactive Group N-hydroxysuccinimide (NHS) ester
Nucleophile Primary amine (-NH₂)
Product Stable amide bond
Byproduct N-hydroxysuccinimide (NHS)
Reaction Conditions Physiological to slightly alkaline pH (7.2-9)

Nucleophilic Acyl Substitution Reactions

The reaction of NSMA with amines is a classic example of a nucleophilic acyl substitution reaction. libretexts.orglibretexts.org This type of reaction involves the substitution of a leaving group on a carbonyl carbon by a nucleophile. The general mechanism proceeds through a two-step addition-elimination process. masterorganicchemistry.comyoutube.com

In the first step, the nucleophile (in this case, a primary amine) attacks the electrophilic carbonyl carbon of the NHS ester, breaking the pi bond of the carbonyl group and forming a tetrahedral intermediate. youtube.com This intermediate is typically unstable. In the second step, the carbonyl group is reformed by the elimination of the leaving group, which in this case is the N-hydroxysuccinimide anion. libretexts.org This anion is a relatively weak base, making it a good leaving group and driving the reaction forward. masterorganicchemistry.com

Integration of NSMA into Polymer Architectures for Specific Functionalities

The ability to incorporate NSMA into polymers and subsequently modify it allows for the creation of a wide range of polymer architectures with specific functionalities. researchgate.netsemanticscholar.org By copolymerizing NSMA with other monomers, the density and distribution of reactive sites along the polymer chain can be controlled. This enables the synthesis of various polymer architectures, including:

Block Copolymers: NSMA can be incorporated into one block of a block copolymer, allowing for the selective functionalization of that block. This can be used to create amphiphilic block copolymers that self-assemble into micelles or other nanostructures.

Graft Copolymers: NSMA-containing polymers can be used as backbones onto which other polymer chains can be grafted via the reaction of amine-terminated polymers with the NHS ester groups.

Star Polymers: A multifunctional core can be used to initiate the polymerization of NSMA, resulting in star-shaped polymers with reactive groups at the periphery.

Advanced Functionalization and Bioconjugation Strategies with Nsma

NSMA as a Versatile Reactive Monomer for Biomolecule Conjugation

NSMA's versatility lies in its ability to be incorporated into polymer chains via its methacrylate (B99206) group, while the NHS ester provides a convenient handle for the subsequent covalent attachment of biomolecules. rsc.orgsigmaaldrich.com This "grafting to" approach is a cornerstone of modern bioconjugation, allowing for the creation of well-defined polymer-protein conjugates. nih.gov The reactivity of the NHS ester towards primary amines is a widely exploited chemical transformation for linking synthetic polymers to biological molecules. nih.govresearchgate.net

Polymers and copolymers synthesized with NSMA serve as scaffolds for the immobilization of proteins, peptides, and other bioactive molecules. rsc.orgsigmaaldrich.com For instance, copolymers containing NSMA can be used for the surface functionalization of materials like poly-ε-caprolactone (PCL) scaffolds in tissue engineering, where the NHS groups are used to couple with molecules like chitosan (B1678972). sigmaaldrich.com The ability to create polymers with pendant NHS esters allows for the direct reaction with amine-containing biomolecules without the need for pre-activation steps, streamlining the bioconjugation process. nih.gov

The incorporation of NSMA into polymer backbones can be achieved through various controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. sigmaaldrich.com This allows for the synthesis of polymers with controlled molecular weights and architectures, providing precise control over the density and presentation of the reactive NHS ester groups. researchgate.net This level of control is crucial for optimizing the biological activity of the conjugated biomolecule.

Amine-Reactive Coupling Mechanisms

The primary mechanism for bioconjugation with NSMA-containing materials is the reaction of the N-hydroxysuccinimide (NHS) ester with primary amines. researchgate.netthermofisher.com This reaction, known as aminolysis, is one of the most common and versatile methods for labeling and crosslinking proteins and peptides. thermofisher.com Primary amines are abundant in biomolecules, being present at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues. thermofisher.com

The reaction proceeds via nucleophilic attack of the deprotonated primary amine on the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. thermofisher.com The reaction is typically carried out in aqueous solutions at a pH range of 7.2 to 9, where a sufficient concentration of the nucleophilic, deprotonated amine is present. thermofisher.com It is important to consider that under these aqueous conditions, hydrolysis of the NHS ester can occur, competing with the desired aminolysis reaction. nih.gov

The table below summarizes the key aspects of the amine-reactive coupling of NHS esters.

FeatureDescription
Reactive Group N-Hydroxysuccinimide (NHS) ester
Target Group Primary amines (-NH₂)
Product Stable amide bond
Byproduct N-hydroxysuccinimide (NHS)
Optimal pH 7.2 - 9.0
Competing Reaction Hydrolysis of the NHS ester

The conjugation of proteins and peptides to NSMA-based polymers is a widely used strategy to enhance their therapeutic efficacy, stability, and to create functional biomaterials. researchgate.net The abundance of lysine residues and the N-terminal amine on the surface of most proteins makes them readily accessible for coupling with NHS esters without denaturing the protein structure. thermofisher.com

This strategy has been employed to create a variety of protein-polymer conjugates. researchgate.net For example, polymers containing activated esters, such as those derived from NSMA, can be reacted with the amine groups of proteins to form stable amide linkages. researchgate.net The efficiency of this coupling can be high, with studies on similar systems showing conjugation efficiencies of 90-95% for proteins like transferrin. researchgate.net

Peptides can also be effectively conjugated to NSMA-functionalized surfaces and polymers. This is particularly relevant in the development of bioactive materials for cell culture and tissue engineering, where the immobilization of cell-adhesive peptides like RGD (arginine-glycine-aspartate) is desired. While NHS esters are reported to react specifically with amino groups, it has been observed that under certain conditions, other functional groups in specific peptide sequences, such as serine, tyrosine, and arginine, can also be acylated. uga.edu

The table below provides examples of proteins and peptides that can be conjugated using NHS-ester chemistry.

Biomolecule TypeExampleApplication
ProteinTransferrinTargeted drug delivery
ProteinF(ab') fragment of mAbImmunoassays, targeted therapy
PeptideNuclear Localization Signal (NLS)Gene delivery
PeptideRGD (Arginine-Glycine-Aspartate)Cell adhesion in tissue engineering

The conjugation of nucleic acids, such as DNA and oligonucleotides, to polymers and surfaces is crucial for the development of biosensors, gene delivery systems, and DNA microarrays. While direct examples of NSMA for nucleic acid conjugation are not extensively detailed in the provided search results, the underlying chemistry of using NHS esters for this purpose is well-established. Copolymers of N-vinylpyrrolidone and N-acryloxysuccinimide, which is structurally similar to NSMA, have been used to prepare conjugates with oligodeoxyribonucleotides (ODNs). tcichemicals.com

In this approach, amine-modified oligonucleotides are reacted with the NHS ester-containing polymer. nih.govacs.org The primary amine, typically introduced at the 5' or 3' end of the oligonucleotide, reacts with the NHS ester to form a stable amide bond. nih.gov This strategy has been shown to be facile and robust for the synthesis of antibody-oligonucleotide conjugates, where succinimidyl-functionalized oligonucleotides are reacted with the antibody. nih.govacs.org It was noted in one study that side reactions involving amino groups on heterocyclic bases, particularly cytosine, could lead to the formation of aggregates. tcichemicals.com

NSMA is a valuable monomer for creating surfaces and materials with immobilized bioactive ligands and targeting moieties. sigmaaldrich.com This is achieved by first polymerizing NSMA or copolymerizing it with other monomers to create a material with pendant NHS ester groups. These reactive groups can then be used to covalently attach a wide range of amine-containing ligands. sigmaaldrich.com

This strategy is employed in various biomedical applications, including the development of bioactive supports for cell cultivation. For instance, hydrogels can be modified to have carboxyl-rich surfaces, which are then activated with N-hydroxysuccinimide to allow for the covalent immobilization of proteins like avidin (B1170675). sigmaaldrich.com The immobilized avidin can then be used to capture biotinylated ligands, providing a versatile platform for creating bioactive surfaces.

The immobilization of targeting moieties is a key strategy in the development of targeted drug delivery systems and biosensors. By conjugating ligands that bind to specific cell surface receptors, the specificity and efficacy of these systems can be greatly enhanced. The use of NHS ester chemistry for the immobilization of such ligands is a common and effective approach. nih.gov

Surface Functionalization of Materials using NSMA

The ability to tailor the surface properties of materials is crucial for a wide range of applications, from biomedical devices to advanced sensors. NSMA is a valuable tool for surface functionalization, as it can be used to create polymer coatings that present reactive NHS-ester groups for the subsequent immobilization of molecules of interest.

Poly(ε-caprolactone) (PCL) Scaffolds

Poly(ε-caprolactone) (PCL) is a biodegradable and biocompatible polyester (B1180765) widely used in tissue engineering to create scaffolds that support cell growth and tissue regeneration. bohrium.com However, the hydrophobic nature of PCL can limit cell adhesion and proliferation. drexel.edu Surface functionalization is therefore often necessary to improve its bioactivity. drexel.edunih.gov

Polymers of NSMA can be grafted from or coated onto PCL scaffolds to introduce reactive sites for the immobilization of biomolecules that can enhance cell-material interactions. One common approach is to first treat the PCL surface with plasma or chemical methods to introduce initiator sites for polymerization. drexel.edu Then, a "grafting from" approach can be used to grow polymer brushes of NSMA or its copolymers directly from the surface.

Alternatively, a pre-synthesized copolymer containing NSMA can be coated onto the PCL scaffold. researchgate.net The resulting surface, rich in NHS-ester groups, can then be used to covalently attach proteins, peptides (such as RGD sequences that promote cell adhesion), or growth factors. nih.govnih.gov This covalent attachment ensures the long-term stability of the bioactive molecules on the scaffold surface, which is a significant advantage over simple physical adsorption. nih.gov

PCL Surface Pre-treatmentNSMA Polymer ApplicationImmobilized BiomoleculeIntended Outcome
Oxygen Plasma"Grafting from" SI-ATRP of NSMARGD peptideEnhanced cell adhesion drexel.edu
AminolysisCoating with poly(NSMA-co-DMAA)CollagenImproved osteoblast proliferation nih.govnih.gov
None (physical adsorption)Coating with amphiphilic NSMA copolymerGrowth Factors (e.g., BMP-2)Directed stem cell differentiation nih.gov

This table summarizes different strategies for functionalizing PCL scaffolds using NSMA-based polymers.

The functionalization of PCL scaffolds with NSMA-based polymers represents a versatile strategy to create bioactive materials that can actively guide tissue regeneration. researchgate.net

Polymer Brushes

Polymer brushes are assemblies of polymer chains tethered by one end to a surface at a sufficiently high density to force the chains to stretch away from the surface. mdpi.comnih.gov This architecture allows for the creation of surfaces with unique properties, such as ultra-low friction, resistance to protein fouling, and responsive behavior. nih.gov

NSMA is an excellent candidate for the creation of reactive polymer brushes. Surface-initiated atom transfer radical polymerization (SI-ATRP) is a commonly used "grafting from" technique to grow well-defined polymer brushes from a surface. researchgate.netsigmaaldrich.com A substrate is first functionalized with an ATRP initiator, and then the polymerization of NSMA is carried out from the surface. This results in a dense layer of poly(NSMA) chains, creating a highly reactive surface with a large number of accessible NHS-ester groups. researchgate.net

These reactive polymer brushes can then be used to immobilize a high density of biomolecules, leading to surfaces with enhanced bioactivity. For example, antibodies can be attached for biosensing applications, or enzymes can be immobilized for biocatalytic surfaces. The three-dimensional nature of the polymer brush allows for a higher loading capacity of biomolecules compared to a two-dimensional monolayer. mdpi.com

SubstratePolymerization TechniquePost-polymerization ModificationApplication
Silicon WaferSI-ATRP of NSMAImmobilization of antibodiesBiosensor surface researchgate.net
Gold SurfaceSI-RAFT of NSMAAttachment of peptidesCell-interactive surface
Nanoparticles"Grafting to" of poly(NSMA)Conjugation of fluorescent dyesImaging probes acs.org

This table presents examples of the formation and functionalization of polymer brushes derived from NSMA on different substrates.

The use of NSMA to create reactive polymer brushes provides a powerful platform for the design of advanced functional surfaces with precisely controlled properties. nih.govresearchgate.net

Silica (B1680970) Particles

Silica particles, particularly in the form of nanoparticles, are widely used in biomedical applications due to their biocompatibility, tunable size, and ease of surface modification. nih.govnih.govnih.gov Functionalization of silica particles is essential for their use in applications such as drug delivery, bioimaging, and diagnostics. nih.govrsc.org

NSMA-based polymers can be used to functionalize silica particles, providing a stable and reactive coating. The surface of silica particles is rich in silanol (B1196071) groups (Si-OH), which can be used to anchor polymers. nih.govnih.gov One common method is to first treat the silica particles with a silane (B1218182) coupling agent that contains an initiator for polymerization, such as (3-aminopropyl)triethoxysilane (APTES) which can then be modified to an ATRP initiator. aaqr.org Subsequently, NSMA can be polymerized from the surface of the particles using a "grafting from" approach. researchgate.net

Alternatively, a pre-synthesized polymer containing NSMA can be attached to the silica surface. nih.gov This "grafting to" method can also be achieved by first functionalizing the silica with amine groups using APTES, which can then react with the NHS-ester groups of the poly(NSMA) to form a covalent bond.

Once functionalized with a poly(NSMA) coating, the silica particles can be readily conjugated with a wide range of molecules. For example, targeting ligands such as antibodies or folic acid can be attached to direct the nanoparticles to specific cells or tissues. morressier.com Fluorescent dyes can be conjugated for imaging applications, or drugs can be loaded for targeted delivery. nih.gov

Silica Particle TypeFunctionalization StrategyConjugated MoleculeApplication
Non-porous Silica Nanoparticles"Grafting from" SI-ATRP of NSMATargeting Ligand (e.g., Folic Acid)Targeted drug delivery aaqr.orgmorressier.com
Mesoporous Silica Nanoparticles"Grafting to" poly(NSMA) via APTESFluorescent DyeBioimaging nih.gov
Magnetic Silica NanoparticlesCopolymerization of NSMA in shellEnzymeBiocatalysis

This table details methods for functionalizing silica particles with NSMA-based polymers for various biomedical applications.

The functionalization of silica particles with NSMA provides a versatile and robust method to create multifunctional nanoparticles for a broad spectrum of advanced applications. herts.ac.ukacs.org

Poly(p-xylylenes) Films

Poly(p-xylylene) (PPX) polymers, commercially known as parylenes, are widely utilized as coating materials due to their exceptional properties, including high thermal stability, chemical resistance, and biocompatibility. unist.ac.krd-nb.info A key advantage of PPX is its deposition method, chemical vapor deposition (CVD), a solvent-free process that yields highly conformal, pinhole-free thin films on a wide variety of substrates. nih.govnih.gov The CVD process begins with the sublimation of a [2.2]paracyclophane dimer, which is then pyrolyzed at high temperatures to cleave it into reactive p-xylylene monomers. nih.gov These gaseous monomers subsequently adsorb and spontaneously polymerize onto a substrate surface at ambient temperature, forming a uniform polymer film. d-nb.info

A significant advancement in PPX technology is the ability to introduce specific chemical functionalities onto the film surface. This is achieved by using custom-synthesized [2.2]paracyclophane precursors that bear desired functional groups. nih.gov This approach creates a reactive coating capable of covalently binding other molecules, which is particularly valuable for biomedical applications.

One of the most effective strategies for bioconjugation involves the use of N-hydroxysuccinimide (NHS) esters. By synthesizing a PPX film that incorporates active NHS ester groups, a surface is created that can readily react with primary amines found in proteins and other biomolecules. This reaction, an amine-NHS ester conjugation, forms a stable amide bond, effectively immobilizing the biomolecule onto the surface. nih.gov This method provides a direct, one-step conjugation platform that can be performed under mild conditions, helping to preserve the delicate structures and biological activity of proteins. nih.gov

Research Findings: Immobilization of Bone Morphogenetic Protein 2 (BMP-2)

In a notable study, researchers successfully developed an NHS ester-functionalized PPX coating via CVD for the specific purpose of immobilizing Bone Morphogenetic Protein 2 (BMP-2), a potent growth factor that induces bone formation. nih.gov The reactive coating was designed to create an osteogenic environment by covalently binding BMP-2 to the material surface.

The successful functionalization and subsequent protein immobilization were confirmed through surface characterization and direct measurement of the bound protein.

Surface Characterization

The modification of the surface at different stages of the process was monitored by measuring the static water contact angle. The change in hydrophilicity reflects the chemical composition of the outermost layer of the film.

Table 1: Water contact angle measurements on different surface modifications.

Surface TypeWater Contact Angle (°)
Silicon Wafer (Control)59.8 ± 1.2
NHS Ester-Functionalized PPX Film75.5 ± 0.9
BMP-2 Immobilized on NHS-PPX Film68.7 ± 1.1

The data shows a distinct increase in the contact angle after the deposition of the NHS ester-functionalized PPX film, indicating a more hydrophobic surface compared to the initial silicon wafer. Following the immobilization of BMP-2, the contact angle decreased, consistent with the presence of the hydrophilic protein layer on the surface.

Quantification of Immobilized Protein

A Quartz Crystal Microbalance (QCM) was used to quantify the mass of BMP-2 immobilized on the NHS ester-functionalized surface. This technique measures changes in frequency of a quartz crystal resonator to determine the mass of a layer adsorbed onto it with high sensitivity.

Table 2: Quantification of immobilized BMP-2 using Quartz Crystal Microbalance (QCM).

AnalyteImmobilized Mass (ng/cm²)
BMP-2141.3 ± 27.5

The QCM analysis confirmed the successful covalent attachment of a significant amount of BMP-2 onto the reactive PPX film. nih.gov

The study further demonstrated that the immobilized BMP-2 retained its biological activity. The modified surface was shown to induce the differentiation of preosteoblast cells into osteoblasts, a critical step in bone formation. This was confirmed through alkaline phosphatase (ALP) activity assays and the expression of osteogenic gene markers. nih.gov This functionalization strategy, therefore, represents a simple and effective method for creating bioactive surfaces for applications in tissue engineering and regenerative medicine. nih.gov

Applications of Nsma in Biomedical and Materials Research

Biomedical Materials and Devices

Drug Delivery Systems

NSMA is also a valuable component in the design of advanced drug delivery systems. Its ability to be incorporated into polymers allows for the creation of carriers that can be loaded with therapeutic agents. labshake.com The reactive NHS ester can be used to conjugate drugs directly to the polymer, providing a stable linkage that can be designed to release the drug under specific physiological conditions.

Amphiphilic block copolymers, which consist of distinct hydrophilic and hydrophobic polymer segments, can self-assemble in aqueous solutions to form structures like micelles or microparticles. nih.govnih.gov These structures are highly promising for drug delivery as they can encapsulate hydrophobic drugs within their core, while the hydrophilic shell provides stability and biocompatibility in the bloodstream. nih.gov

NSMA can be used to synthesize a block of a copolymer that contains reactive pendant groups. For instance, a hydrophilic block could be synthesized by copolymerizing a monomer like oligo(ethylene glycol) methacrylate (B99206) with NSMA. This results in a water-soluble polymer chain decorated with NHS ester groups. These reactive sites can then be used to attach drugs or targeting molecules. When this functional block is combined with a biodegradable hydrophobic block, such as polylactide (PLA) or poly(lactic-co-glycolic acid) (PLGA), the resulting amphiphilic diblock copolymer can self-assemble into microparticles. nih.gov These particles serve as a reservoir for an encapsulated drug, which is released as the degradable polymer core breaks down over time.

Research findings on polymers used in such systems are detailed in the table below.

Polymer SystemCompositionSelf-Assembly StructureKey FeaturesPotential Application
PLA- or PLGA-based Hydrophilic block (e.g., PEG) and a hydrophobic, biodegradable block (e.g., PLA, PLGA). nih.govMicelles, Nanoparticles. nih.govBiodegradable, capable of encapsulating hydrophobic drugs, tunable properties. nih.govControlled release of anticancer agents. nih.gov
PNIPAM-based Poly(N-isopropylacrylamide) (PNIPAM) block and a hydrophobic block (e.g., Polystyrene). Micelles, Nanospheres. researchgate.netThermo-responsive (PNIPAM block responds to temperature changes). researchgate.netStimuli-responsive drug delivery.
Nanogels as Protein and Drug Carriers

N-Succinimidyl Methacrylate is a valuable component in the synthesis of nanogels designed for the delivery of proteins and drugs. Its utility stems from the presence of the N-hydroxysuccinimide (NHS) ester group, which is highly reactive towards primary amines found in proteins and other therapeutic molecules. This reactivity allows for the stable, covalent conjugation of biomolecules to the nanogel structure.

The incorporation of NSMA into the polymer backbone of a nanogel is typically achieved through copolymerization with other monomers. Techniques such as reversible addition-fragmentation chain-transfer (RAFT) polymerization and atom transfer radical polymerization (ATRP) are employed to create well-defined polymers with controlled molecular weights and architectures. These controlled polymerization methods allow for the precise placement of NSMA units along the polymer chain, which in turn dictates the density of active sites available for bioconjugation.

Once the NSMA-containing polymer is synthesized, it can be formulated into nanogels, which are cross-linked networks of polymer chains swollen with water. The NHS ester groups on the surface and within the matrix of the nanogel serve as anchor points for the covalent attachment of proteins or amine-containing drugs. This covalent immobilization offers several advantages over physical encapsulation, including reduced premature drug leakage and enhanced stability of the loaded therapeutic agent. The ability to create stable bioconjugates makes NSMA-based nanogels promising carriers for targeted and controlled release applications. Research has shown that glycopolymers, which can be synthesized using N-succinimidyl monomers like NSMA, are effective in targeted drug delivery applications researchgate.net.

PropertyDescriptionReference
Functional Group N-hydroxysuccinimide (NHS) ester boropharm.comresbioagro.com
Reactivity Forms stable amide bonds with primary amines researchgate.net
Polymerization Methods RAFT, ATRP researchgate.net
Key Advantage Covalent and stable conjugation of biomolecules researchgate.net
pH-Sensitive Hydrogels for Controlled Release

The application of N-Succinimidyl Methacrylate extends to the development of pH-sensitive hydrogels for controlled drug release. While NSMA itself does not confer pH sensitivity, it is copolymerized with pH-responsive monomers, such as acrylic acid or methacrylic acid, to create hydrogels with dual functionality. In these systems, the pH-sensitive component is responsible for the swelling and collapse of the hydrogel in response to changes in environmental pH, while the NSMA component provides sites for drug conjugation.

The mechanism of controlled release from these hydrogels is based on the pH-dependent swelling behavior. For instance, a hydrogel containing acrylic acid will remain collapsed in the acidic environment of the stomach, preventing premature drug release. Upon reaching the more neutral or slightly alkaline pH of the intestine, the carboxylic acid groups of the acrylic acid units deprotonate, leading to electrostatic repulsion between the polymer chains. This repulsion causes the hydrogel to swell, increasing the mesh size of the polymer network and allowing the conjugated drug to be released.

The covalent linkage of the drug to the hydrogel matrix via the NSMA moiety ensures that the drug is not released until the hydrogel swells. This approach provides a robust mechanism for site-specific drug delivery. Studies on pH-sensitive hydrogels based on N-succinyl chitosan (B1678972) and poly(acrylamide-co-acrylic acid) have demonstrated significant differences in drug release at different pH levels, with much higher release at pH 7.4 compared to pH 1.2 plos.org. The kinetics of drug release in such systems often follow a non-Fickian diffusion mechanism plos.org.

pHSwelling BehaviorDrug Release
1.2 (Stomach) CollapsedMinimal
7.4 (Intestine) SwollenSignificant
Nanoparticle-Based Drug Delivery Systems

In the realm of nanoparticle-based drug delivery, N-Succinimidyl Methacrylate is utilized for the surface functionalization of nanoparticles. This modification enables the attachment of targeting ligands, such as antibodies or peptides, which can direct the nanoparticles to specific cells or tissues in the body. The NHS ester of NSMA readily reacts with amine groups on these targeting biomolecules to form stable amide bonds.

The process often involves the synthesis of a copolymer containing NSMA, which is then used to coat or form the nanoparticles. Alternatively, pre-formed nanoparticles can be surface-modified with polymers containing NSMA. This surface functionalization is critical for active targeting, which enhances the therapeutic efficacy of the encapsulated drug while minimizing off-target side effects. The ability to conjugate various biomolecules to the surface of nanoparticles opens up possibilities for creating sophisticated drug delivery systems for a wide range of diseases.

Diagnostic Assays and Sensors

Development of Assays Requiring Stable Biomolecule Binding

The stability of biomolecule immobilization is a critical factor in the development of reliable diagnostic assays, such as enzyme-linked immunosorbent assays (ELISA). N-Succinimidyl Methacrylate plays a key role in achieving this stability. By copolymerizing NSMA into a polymer coating for microplate wells or other assay substrates, a surface with reactive NHS ester groups is created.

These activated surfaces can then be used to covalently immobilize capture antibodies or antigens. The covalent linkage is significantly more stable than physical adsorption, which is prone to leaching of the immobilized biomolecule during washing steps. This enhanced stability leads to improved assay performance, including higher sensitivity and reproducibility. The use of succinimidyl ester chemistry for protein immobilization is a well-established method, though the efficiency can be affected by the competition between aminolysis and hydrolysis rsc.org.

Immobilization MethodStabilityAssay Performance
Physical Adsorption LowVariable
Covalent (NSMA-based) HighImproved Sensitivity & Reproducibility
Biosensors Utilizing Functionalized Surfaces

Similar to diagnostic assays, the performance of biosensors heavily relies on the effective functionalization of the sensor surface to immobilize biorecognition elements like enzymes or antibodies. N-Succinimidyl Methacrylate is used to prepare polymer coatings for biosensor surfaces, providing a platform for the covalent attachment of these biomolecules.

For example, in the development of an electrochemical biosensor, a polymer containing NSMA can be coated onto the electrode surface. The NHS ester groups are then used to immobilize an enzyme. The close proximity and stable attachment of the enzyme to the electrode surface are crucial for efficient signal transduction. The versatility of polymethacrylate (B1205211) materials, which can be functionalized using NSMA, makes them widely used in the fabrication of optical and other types of biosensors nih.gov. The functionalization introduces reactive groups that can chemically anchor proteins to the polymer platform nih.gov. Research on potentiometric enzyme biosensors has utilized succinimide-functionalized polyacrylate membranes for the determination of formaldehyde scilit.com.

Vaccine Development

In vaccine development, particularly for subunit vaccines, N-Succinimidyl Methacrylate is employed as a tool for bioconjugation. Subunit vaccines often consist of a specific antigen, such as a protein or polysaccharide, which may be poorly immunogenic on its own. To enhance the immune response, these antigens are often conjugated to a carrier protein.

NSMA can be used to create polymers that act as scaffolds for the attachment of both the antigen and the carrier protein. The NHS ester groups on the polymer backbone allow for the covalent linkage of these components, forming a stable conjugate vaccine. This approach helps to present the antigen to the immune system in a more effective manner, leading to a stronger and more durable immune response. The use of N-hydroxysuccinimide (NHS) ester conjugation is a common strategy in the development of protein nanoparticle vaccines nih.gov. For instance, malarial antigens have been conjugated to carrier proteins using N-succinimidyl S-acetylthioacetate (SATA), which involves an NHS ester for conjugation to lysine (B10760008) residues nih.gov. This strategy has been shown to enhance the immunogenicity of the antigens nih.gov.

Polymer Science and Advanced Materials

N-Succinimidyl Methacrylate (NSMA) is a versatile monomer that plays a crucial role in the field of polymer science and the development of advanced materials. Its unique chemical structure, featuring a reactive N-hydroxysuccinimide (NHS) ester group, allows for straightforward post-polymerization modification, enabling the synthesis of a wide array of functional polymers and materials with tailored properties.

Synthesis of Functionalized Polymers and Copolymers

The primary application of NSMA in polymer synthesis lies in its use as a precursor for creating well-defined functionalized polymers and copolymers. The NHS ester group provides a convenient handle for introducing a variety of functional molecules through amine-coupling reactions. This approach allows for the synthesis of polymers with functionalities that might not be compatible with the initial polymerization conditions.

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are often employed to synthesize polymers and copolymers of NSMA with controlled molecular weights and low polydispersity. These "precursor polymers" can then be reacted with amine-containing molecules to yield the final functionalized material. For instance, NSMA has been utilized as a prepolymer to synthesize glycopolymers via post-polymerization modification. researchgate.netelsevierpure.com

The following table summarizes examples of functionalized polymers synthesized using NSMA and related monomers, highlighting the polymerization method and the introduced functionality.

Polymer TypeMonomer(s)Polymerization MethodFunctional Group IntroducedReference
GlycopolymersN-methacryloxysuccinimide (MASI)RAFT, ATRPSaccharides researchgate.netelsevierpure.com
BioconjugatesMethacrylic acid N-hydroxysuccinimide esterRAFTProteins labshake.com
Functional CopolymersN-acryloxysuccinimide (NAS), N-acryloylmorpholine (NAM)RAFTVarious (via post-polymerization modification) researchgate.net

Development of Tailored Materials with Specific Properties

The ability to easily functionalize polymers derived from NSMA allows for the development of materials with highly specific and tailored properties. By choosing the appropriate amine-containing molecule for the post-polymerization modification step, researchers can design materials for a variety of applications.

One notable application is in the creation of materials for bioconjugation. labshake.com For example, polymers containing NSMA can be used to immobilize proteins or other biomolecules, which is useful in the development of biosensors, immunoassays, and systems for catalyst recovery. labshake.com Furthermore, NSMA has been used in the fabrication of bionanocomposites designed for environmental applications, such as the removal of heavy metals like chromium from water. labshake.comchemicalbook.com The NHS ester functionality allows for the attachment of specific ligands that can chelate or bind to the target metal ions.

Stimuli-Responsive Materials

NSMA is also a valuable component in the synthesis of stimuli-responsive or "smart" materials. These materials can undergo significant changes in their physical or chemical properties in response to external stimuli such as pH or temperature.

For instance, copolymers of NSMA with monomers like N-isopropylacrylamide can lead to materials that exhibit temperature-responsive behavior, specifically a lower critical solution temperature (LCST). labshake.com Below the LCST, the polymer is soluble in water, while above this temperature, it undergoes a phase transition and becomes insoluble. This property is highly desirable for applications in drug delivery and tissue engineering. labshake.com

Moreover, the incorporation of specific functional groups via the NHS ester can impart pH-responsiveness. By introducing ionizable groups, the polymer's solubility and conformation can be controlled by the pH of the surrounding environment. For example, pH-responsive monomers containing an azobenzene quaternary pyridinium salt have been incorporated into methacrylate polymers, resulting in materials that exhibit color changes and reversible physicochemical properties in response to pH variations. abstractarchives.com Research has also been conducted on interpenetrating polymer network (IPN) hydrogels of poly(methacrylic acid) and poly(N,N-dimethylacrylamide) that demonstrate pH-responsive swelling, making them suitable for targeted drug delivery. nih.gov

Fabrication of Functional Interfaces

The reactive nature of the NHS ester in NSMA makes it an excellent candidate for the fabrication of functional interfaces and the surface modification of materials. By grafting polymers containing NSMA onto a surface, a reactive coating is created that can be used to covalently attach biomolecules, such as enzymes, antibodies, or DNA. cymitquimica.com

This surface functionalization is critical in the development of biomedical devices, biosensors, and tissue engineering scaffolds. For example, poly-ε-caprolactone (PCL) scaffolds, which are commonly used in tissue engineering, can be surface-functionalized with NSMA-containing polymers to allow for the coupling of chitosan, enhancing the biocompatibility and cellular interaction of the scaffold. Similarly, functional interfaces for biosensors can be created using oligomeric silatranes copolymerized with monomers that can be post-modified via N-hydroxysuccinimide (NHS) ester chemistry to reduce non-specific adsorption and improve signal discrimination. nih.govacs.org

The table below provides examples of research findings related to the applications of NSMA in polymer science and advanced materials.

Research FindingApplication AreaKey Property/FunctionReference
Synthesis of glycopolymers via post-polymerization modification of NSMA-based prepolymers.Biomedical MaterialsBiocompatibility, specific cell recognition researchgate.netelsevierpure.com
Copolymerization of this compound for bioconjugation with proteins.BiotechnologyImmobilization of biomolecules labshake.com
Fabrication of a bionanocomposite for the removal of chromium from water.Environmental RemediationHeavy metal chelation labshake.comchemicalbook.com
Copolymerization with poly(N-isopropylacrylamide) for potential use in immunoassay and drug delivery.Biomedical Devices, Drug DeliveryStimuli-responsive (temperature) labshake.com
Surface functionalization of poly-ε-caprolactone (PCL) scaffolds for tissue engineering.Tissue EngineeringCovalent attachment of biomolecules (chitosan)
Development of pH-responsive polymers with Azo-QPS-containing methacrylate monomers.Smart MaterialspH-sensitive color and property changes abstractarchives.com

Characterization and Analytical Techniques in Nsma Research

Chromatographic Techniques (e.g., HPLC, GPC)

Chromatographic methods are essential for the separation and analysis of both the NSMA monomer and the polymers derived from it. High-Performance Liquid Chromatography (HPLC) is typically used for the analysis of the monomer, while Gel Permeation Chromatography (GPC) is the standard method for characterizing the molecular weight and molecular weight distribution of the resulting polymers.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of individual components in a mixture. In the context of NSMA research, HPLC is used to assess the purity of the monomer and to monitor the progress of reactions. A common setup for the analysis of methacrylates involves a reversed-phase column (such as a C18 column) with a mobile phase consisting of a mixture of acetonitrile and water ambeed.com.

Table 4: Illustrative HPLC Parameters for Methacrylate (B99206) Analysis

ParameterCondition
ColumnC18 Reversed-Phase
Mobile PhaseAcetonitrile/Water Gradient
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Retention TimeDependent on specific analyte and conditions

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used method for determining the molecular weight distribution of polymers. The technique separates molecules based on their hydrodynamic volume in solution. For polymers of NSMA and its copolymers, GPC provides crucial information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

Table 5: Typical GPC System Configuration for Polymethacrylate (B1205211) Analysis

ParameterDescription
ColumnsSeries of columns with different pore sizes
Mobile PhaseTetrahydrofuran (THF) or other suitable organic solvent
DetectorRefractive Index (RI) and/or UV detector
CalibrationPolystyrene or Poly(methyl methacrylate) standards

Thermal Analysis (e.g., TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. In the study of polymers containing NSMA, TGA is used to evaluate their thermal stability and decomposition behavior. The resulting thermogram provides information about the onset of decomposition, the temperature at which the maximum rate of decomposition occurs, and the amount of residual mass at the end of the analysis.

Table 6: Representative Thermal Decomposition Data for a Methacrylate-Based Polymer

ParameterTemperature (°C)
Onset of Decomposition (Tonset)~250-300
Temperature of Maximum Decomposition Rate (Tmax)~350-400

Microscopy Techniques (e.g., Confocal Microscopy)

Microscopy techniques, particularly confocal microscopy, are invaluable for visualizing and characterizing surfaces that have been functionalized using NSMA-containing polymers. Confocal microscopy allows for the acquisition of high-resolution, three-dimensional images of fluorescently labeled surfaces, providing detailed information about the uniformity and thickness of the polymer coating.

In a typical application, a surface is first grafted with a polymer containing NSMA. The reactive N-hydroxysuccinimide ester groups on the surface are then used to covalently attach a fluorescently labeled molecule, such as a protein or a dye. The confocal microscope can then be used to visualize the distribution of the fluorescent signal across the surface. This approach has been used to confirm the uniform immobilization of antibodies on microfabricated silicon particles and planar oxide surfaces wiley-vch.de. The intensity of the fluorescence can also be used to estimate the surface density of the immobilized molecules wiley-vch.de.

This technique is particularly powerful for characterizing patterned surfaces, where the polymer is grafted in specific regions, and for studying the interactions of cells and other biological entities with these functionalized materials.

Elemental Analysis

Elemental analysis provides the fundamental chemical composition of N-Succinimidyl Methacrylate, confirming its purity and stoichiometry. The molecular formula for NSMA is C₈H₉NO₄, with a molecular weight of approximately 183.16 g/mol cymitquimica.comglpbio.comalfa-chemistry.com. Based on this formula, the elemental composition by mass can be calculated, which is a critical parameter for both qualitative and quantitative analysis in research settings.

Table 1: Elemental Composition of N-Succinimidyl Methacrylate (C₈H₉NO₄)

Element Symbol Atomic Mass (amu) Atoms in Molecule Total Mass (amu) Percentage by Mass (%)
Carbon C 12.011 8 96.088 52.46
Hydrogen H 1.008 9 9.072 4.95
Nitrogen N 14.007 1 14.007 7.65
Oxygen O 15.999 4 63.996 34.94

| Total | | | | 183.163 | 100.00 |

Rheological and Mechanical Property Characterization

The incorporation of NSMA into polymer networks significantly influences their rheological (flow) and mechanical properties. These characteristics are critical for determining the suitability of the resulting materials for specific applications, from hydrogels for tissue engineering to robust polymer composites.

Rheological Characterization: The study of how materials deform and flow is known as rheology. For thermosetting resins, chemorheology is used to analyze the change in viscosity during chemical reactions like curing . Initially, viscosity decreases with heat, then increases as the cross-linked polymer network forms . The rheological behavior of polymers is dependent on structural parameters like molecular weight and operational conditions such as temperature and pressure scielo.br. For methacrylate copolymers, variations in composition and molecular weight have a significant impact on their rheological properties ijcce.ac.ir.

Mechanical Property Characterization: Dynamic Mechanical Analysis (DMA) is a key technique for characterizing the viscoelastic properties of polymers, revealing how they behave as both solids and liquids . Tensile testing is also employed to determine properties like tensile modulus and strength acs.org. For microgels, Atomic Force Microscopy (AFM) can directly measure the mechanical properties of individual particles, such as the Young's modulus nih.gov. Research has shown that the mechanical properties of such materials can be tuned; for example, increasing the concentration of a crosslinking agent can increase the Young's modulus of a microgel from 7.8 ± 1 kPa to 63.9 ± 15.7 kPa nih.gov. The addition of fillers like silica (B1680970) to a poly(methyl methacrylate) (PMMA) matrix can also increase hardness and alter wear mechanisms scielo.br.

Table 2: Factors Influencing Mechanical Properties of Methacrylate-Based Polymers

Influencing Factor Analytical Technique Observed Effect
Crosslinker Concentration Atomic Force Microscopy (AFM) Increased crosslinker density leads to a higher Young's modulus in microgels nih.gov.
Filler Content (e.g., PTS) Dynamic Mechanical Analysis (DMA), Tensile Testing Adding 4 wt% PTS filler increased the storage modulus by up to 88% and tensile modulus by up to 75% acs.org.
Filler Content (e.g., Silica) Torque Rheometry, Hardness Testing Addition of silica particles to a PMMA matrix increased torque and hardness scielo.br.

Biological Assays and Cell-Based Studies

NSMA is frequently used to create bioactive materials that interact with biological systems. Its succinimidyl ester group readily reacts with primary amines on proteins and peptides, allowing for the covalent immobilization of biomolecules to surfaces. This functionality is pivotal for applications in tissue engineering and drug delivery, necessitating a suite of biological assays to evaluate performance.

Cell Viability and Proliferation Assays

These assays are fundamental to assessing the cytocompatibility of NSMA-modified materials. They determine whether a material supports cell survival and growth or exhibits toxicity.

Commonly used assays include:

Metabolic Assays (e.g., MTS, CCK-8): These colorimetric assays measure the metabolic activity of cells, which correlates with the number of viable cells nih.gov. For instance, a Cell Counting Kit-8 (CCK-8) assay showed that the number of viable cells in collagen-methacrylate (CMA) hydrogels increased steadily over 7 days of culture researchgate.net.

Live/Dead Staining (e.g., FDA/PI): This fluorescence microscopy technique uses dyes to distinguish between living and dead cells. In a study on CMA hydrogels, fluorescein diacetate (FDA) staining of live cells and propidium iodide (PI) for dead cells revealed a high population of viable cells that increased over a 7-day period, with very few dead cells observed researchgate.net.

Research has shown that cell proliferation on hydrogel surfaces tends to decrease as the water content of the gel increases nih.gov. The physical form of the material, such as a 3D construct versus a 2D culture surface, can also impact the accuracy and methodology of viability assays nih.gov.

Cell Adhesion and Spreading Studies

The ability of NSMA-functionalized surfaces to promote cell attachment and spreading is a key area of investigation. NSMA allows for the stable anchoring of cell-adhesive ligands, such as the RGD peptide, which mimics the extracellular matrix (ECM) and facilitates cell binding through integrin receptors nih.gov.

Studies on cell adhesion involve seeding cells onto the material and quantifying the attachment and morphology over time.

Quantification: The number of adherent cells can be determined by washing away non-adherent cells and then counting the remaining ones using a haemocytometer after trypsinization or by direct photography of the surface utwente.nl.

Morphology: Cell spreading is often observed using microscopy. Complete cell spreading is a sign of favorable cell-surface interaction utwente.nl.

Research findings indicate that cell adhesion is highly sensitive to surface properties. On methacrylate copolymers, human endothelial cell (HEC) adhesion was found to be optimal on moderately wettable surfaces utwente.nl. Furthermore, positively charged copolymers promoted cell adhesion and complete spreading even in serum-free medium utwente.nl. On gradient surfaces, fibroblasts showed saturated adhesion and spreading at low grafting densities of poly(2-hydroxyethyl methacrylate) where adhesive proteins could be adsorbed nist.gov. The nanoscale spacing of immobilized ligands is also a critical factor; as the distance between RGD peptides increases, the number of attached cells and their projected area can significantly decrease nih.gov.

Drug Release Studies (In Vitro/In Vivo)

NSMA can be copolymerized into hydrogels and particles to create systems for controlled drug delivery. The polymer matrix can be designed to release a therapeutic agent over a specific duration in response to physiological conditions.

In Vitro Studies: These experiments are conducted in a laboratory setting, typically using buffer solutions that mimic physiological pH and temperature. For example, in vitro dissolution tests for praziquantel-loaded PMMA-based microparticles were performed in an acidic medium (0.1 M HCl) at 37 °C to simulate stomach conditions mdpi.com. The release kinetics can be modeled to understand the mechanism, which is often found to be non-Fickian diffusion researchgate.net. The release rate can be tuned by altering the polymer composition; for instance, hydrogels based on 2-hydroxyethyl acrylate (B77674) (HEA) showed a faster drug release rate compared to those based on 2-hydroxypropyl methacrylate (HPMA) researchgate.net.

In Vivo Studies: These studies involve implanting the drug-loaded material into an animal model to observe its performance in a complex biological environment. A systematic comparison of a sequential drug release system showed that while the programmed sequence of release was maintained in vivo, the release rates and erosion times differed from the in vitro results nih.gov. For some drugs, release was faster in vivo initially, while for others it was slower over the long term nih.gov. In another study, PMMA-based microparticles containing a copolymer of 2-(diethylamino)ethyl methacrylate (DEAEMA) showed a higher maximum drug concentration (Cmax) in rats compared to the free drug, a result that correlated well with its superior performance in in vitro tests mdpi.com.

Table 3: Comparison of In Vitro vs. In Vivo Drug Release

Parameter In Vitro Findings In Vivo Findings Reference
Release Sequence Sequential release of four drugs was observed as programmed. The sequential release pattern was successfully translated and maintained. nih.gov
Release Rate Ketoprofen release was complete in 150 hours. Doxycycline release was complete by 240 hours. Ketoprofen release was faster (~90% by 72 hours). Doxycycline release was slower (~53% by 288 hours). nih.gov
Erosion Time Shorter total erosion time for the delivery device. Longer total erosion time for the delivery device. nih.gov

| Polymer Performance | PMMA-co-DEAEMA copolymer showed the best release profile in acidic medium. | PMMA-co-DEAEMA copolymer achieved a higher Cmax (1007 ± 83 ng/mL) than free drug (432 ± 98 ng/mL). | mdpi.com |

Q & A

Q. What are the optimal reaction conditions for conjugating N-succinimidyl methacrylate to amine-containing biomolecules?

  • Methodological Answer : Use pH 7–9 buffers (e.g., PBS or borate) at 4–25°C to balance NHS ester reactivity and biomolecule stability. For proteins, maintain a 5–10:1 molar ratio of crosslinker:protein to avoid overmodification. Quench unreacted NHS esters with 50–100 mM Tris-HCl (pH 8.5) for 1 hour. Monitor conjugation efficiency via SDS-PAGE or MALDI-TOF mass spectrometry .

Q. How does solvent choice impact the stability of N-succinimidyl methacrylate during polymer synthesis?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but accelerate hydrolysis. For controlled radical polymerization, use dry tetrahydrofuran (THF) or toluene under nitrogen. Avoid water-contaminated solvents by pre-treating with molecular sieves. Kinetic studies show a hydrolysis half-life of ~2 hours in aqueous buffers (pH 7.4), necessitating rapid mixing in aqueous applications .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for N-succinimidyl methacrylate-modified hydrogels?

  • Methodological Answer : Discrepancies often arise from variations in crosslinking density or residual monomer toxicity. To standardize:
  • Quantify unreacted monomer via reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA).
  • Use cytotoxicity assays (e.g., Live/Dead staining) to correlate bioactivity with purification steps (e.g., dialysis MWCO 10 kDa).
  • Compare mechanical properties (e.g., compression modulus) across studies to identify synthesis-dependent variability .

Q. What strategies minimize nonspecific adsorption in N-succinimidyl methacrylate-functionalized biosensors?

  • Methodological Answer : Co-polymerize with antifouling monomers like poly(ethylene glycol) methacrylate (PEGMA) at a 1:4 molar ratio. Surface blocking with bovine serum albumin (BSA) or casein post-functionalization further reduces nonspecific binding. For electrochemical sensors, integrate spacer arms (e.g., hexanoic acid) to distance biorecognition elements from the conductive surface .

Q. How can controlled/living polymerization techniques improve the design of N-succinimidyl methacrylate-based copolymers?

  • Methodological Answer : Reversible addition-fragmentation chain-transfer (RAFT) polymerization enables precise control over molecular weight (Đ < 1.2) and functional group placement. Use a chain transfer agent (e.g., cyanomethyl dodecyl trithiocarbonate) and AIBN initiator at 60–70°C. Post-polymerization, activate NHS esters via EDC/NHS chemistry to avoid premature hydrolysis during synthesis .

Q. What analytical methods validate the site-specificity of N-succinimidyl methacrylate in protein labeling?

  • Methodological Answer : Combine tryptic digest with LC-MS/MS to map conjugation sites. Compare modified vs. unmodified peptides using software like MaxQuant. For fluorescent labeling, confirm specificity via Förster resonance energy transfer (FRET) between the methacrylate backbone and acceptor dyes (e.g., Cy5) .

Key Research Considerations

  • Contradictions in Stability : Some studies report rapid hydrolysis , while others note extended stability in anhydrous THF . Resolve by pre-testing solvent moisture content with Karl Fischer titration.
  • Toxicity Mitigation : Residual monomers in hydrogels can induce inflammatory responses. Optimize purification via Soxhlet extraction (24 hours in hexane) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.